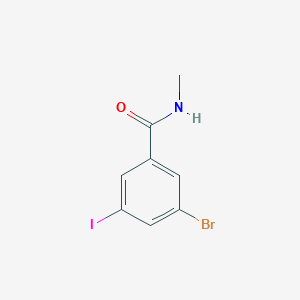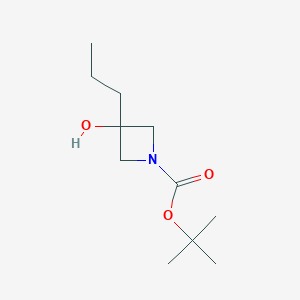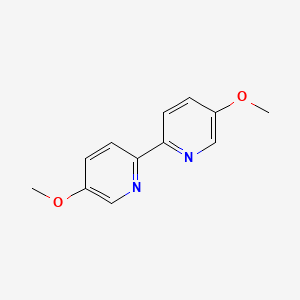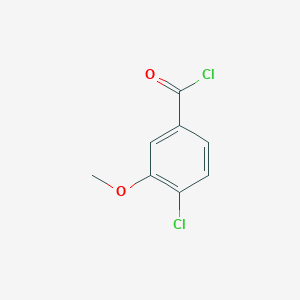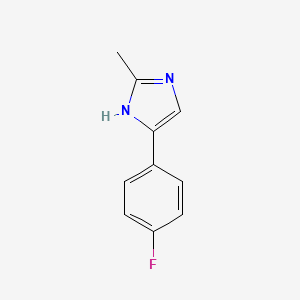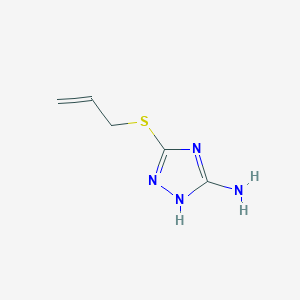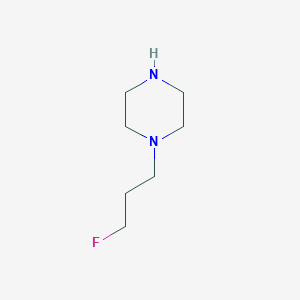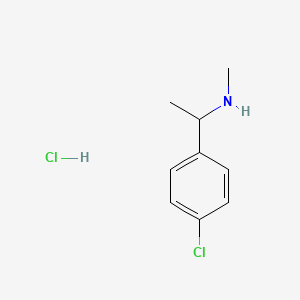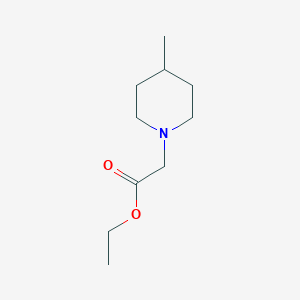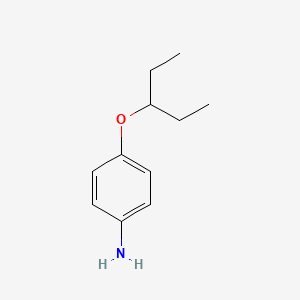
4-(Pentan-3-yloxy)aniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
- The synthesis of N-(pentan-3-ylidene)-3,4-dimethyl aniline, a derivative related to 4-(Pentan-3-yloxy)aniline, has been explored for its potential in industrial applications. Acidic ionic liquids have shown excellent catalytic activity and selectivity in the synthesis process, offering a green technology approach with good prospects for scalability (Xu Dan-qian, 2011).
Advanced Materials and Polymer Chemistry
- Novel polymers based on derivatives of aniline, including those structurally related to 4-(Pentan-3-yloxy)aniline, have been synthesized for applications in aqueous solutions, showing promising results for use in dye-sensitized solar cells due to their high conductivity and efficient energy conversion efficiency. Such polymers demonstrate the potential for applications in renewable energy technologies (Leyla Shahhosseini et al., 2016).
Chemical Synthesis and Characterization
- Research on the synthesis and characterization of compounds related to 4-(Pentan-3-yloxy)aniline has expanded into the exploration of novel chemical structures and their potential applications. This includes the development of unique Schiff bases derived from 3,4-diaminopyridine, indicating the versatility of aniline derivatives in synthesizing complex molecules with specific structural and functional properties (E. Opozda et al., 2006).
Environmental and Catalytic Studies
- Fe3O4 magnetic nanoparticles have been employed as catalysts for the removal of phenolic and aniline compounds from aqueous solutions, showcasing the environmental applications of aniline derivatives in water purification and treatment processes. This research highlights the effectiveness of such materials in the degradation of toxic organic compounds, contributing to environmental sustainability (Shengxiao Zhang et al., 2009).
Medicinal Chemistry and Drug Development
- In the realm of medicinal chemistry, derivatives of aniline, such as 4,6-disubstituted pyrazolo[3,4-d]pyrimidines, have been synthesized and evaluated for their potential as inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. These studies underscore the therapeutic potential of aniline derivatives in the development of anticancer drugs (S. Cherukupalli et al., 2018).
Eigenschaften
IUPAC Name |
4-pentan-3-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-10(4-2)13-11-7-5-9(12)6-8-11/h5-8,10H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEKRVCKSSENGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentan-3-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)
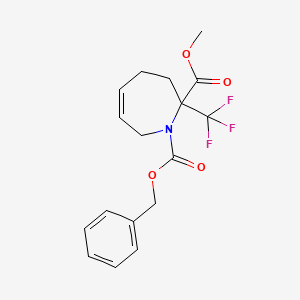
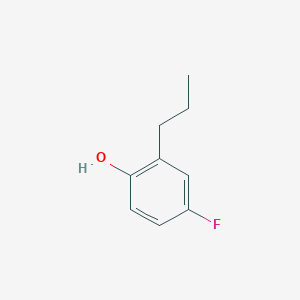
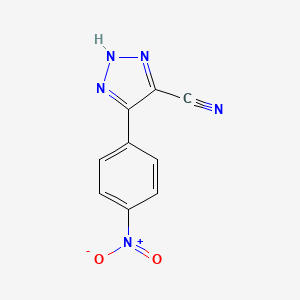
![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)
